molecular formula C24H23FN2O5S B2443041 N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(3-methoxyphenoxy)acetamide CAS No. 1005302-42-0

N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(3-methoxyphenoxy)acetamide

Cat. No.: B2443041
CAS No.: 1005302-42-0
M. Wt: 470.52
InChI Key: RSWSTQVMWPJAKF-UHFFFAOYSA-N
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Description

N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(3-methoxyphenoxy)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a fluorophenyl group, a sulfonyl group, and a tetrahydroquinoline moiety, making it an interesting subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(3-methoxyphenoxy)acetamide typically involves multiple steps, including the formation of the tetrahydroquinoline core, the introduction of the fluorophenyl sulfonyl group, and the attachment of the methoxyphenoxy acetamide moiety. Common reagents used in these reactions include sulfonyl chlorides, amines, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(3-methoxyphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfone derivative, while reduction could produce a more saturated version of the compound.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving sulfonyl and quinoline groups.

    Medicine: Potential therapeutic applications due to its unique structure and functional groups.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(3-methoxyphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The quinoline moiety may interact with enzymes or receptors, modulating their activity. The overall effect depends on the specific context and application.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-fluorophenyl)-2-(3-methoxyphenoxy)acetamide
  • N-(1-((4-chlorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-(3-methoxyphenoxy)acetamide

Uniqueness

N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(3-methoxyphenoxy)acetamide is unique due to the specific combination of functional groups and the tetrahydroquinoline core. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]-2-(3-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23FN2O5S/c1-31-20-5-2-6-21(15-20)32-16-24(28)26-19-10-7-17-4-3-13-27(23(17)14-19)33(29,30)22-11-8-18(25)9-12-22/h2,5-12,14-15H,3-4,13,16H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSWSTQVMWPJAKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCC(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=C(C=C4)F)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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